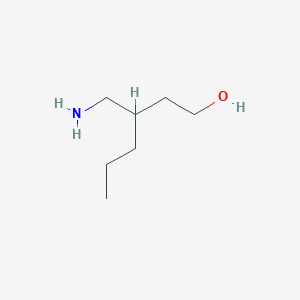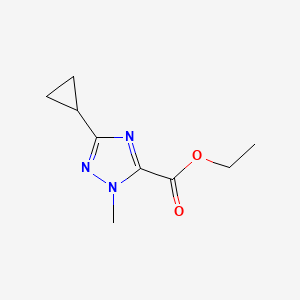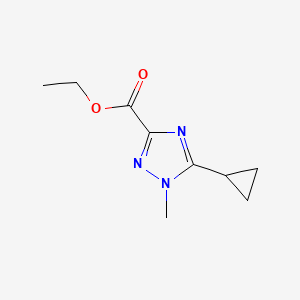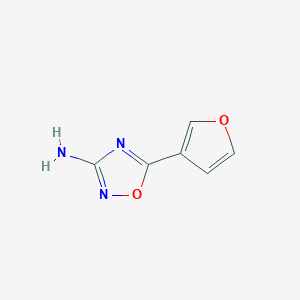
3-(Aminomethyl)hexan-1-ol
Overview
Description
“3-(Aminomethyl)hexan-1-ol” is a chemical compound with the CAS Number: 1354953-13-1 . It has a molecular weight of 131.22 and its IUPAC name is 3-(aminomethyl)-1-hexanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H17NO/c1-2-3-7(6-8)4-5-9/h7,9H,2-6,8H2,1H3 . This indicates that the compound has 7 carbon atoms, 17 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 131.22 .Scientific Research Applications
Asymmetric Synthesis of Biologically Active Compounds
Azabicyclo[3.1.0]hexane-1-ols, including derivatives similar to 3-(Aminomethyl)hexan-1-ol, have been used in the asymmetric synthesis of pharmacologically active products. These compounds can undergo selective rearrangements leading to pyrrolidinones and other biologically active molecules, making them valuable in medicinal chemistry (Jida, Guillot, & Ollivier, 2007).
Synthesis of Aromatic Compounds
Organo-selenium reagents have been used to induce radical ring-opening intramolecular cyclization of compounds like 2-(arylmethylene)cyclopropylaldehyde, leading to the formation of 1-naphthaldehydes or 3-oxabicyclo[3.1.0]hexan-2-ols. This process illustrates the versatility of cyclic compounds related to this compound in synthesizing aromatic compounds (Miao & Huang, 2009).
Studies in Toxicology
In toxicological studies, compounds like hex-1-ene- and hexane-1,3-sultones, which are structurally related to this compound, have been synthesized and labeled for reactivity studies with protein amino acid residues. These studies provide insights into the reactivity and potential toxicity of related chemical compounds (Meschkat, Barratt, & Lepoittevin, 2001).
Food Industry Applications
In the food industry, the detection of freshness indicators like hexanal in food items, such as refrigerated grass carp fillets, has been achieved using sensors based on compounds like 1-octen-3-ol. This showcases the application of related compounds in food quality and safety monitoring (Chen et al., 2020).
Enzyme-catalyzed Reactions
The enzyme-catalyzed biosynthesis of esters like cis-3-hexen-1-yl acetate, used in the food industry for their fruity odor, involves compounds like cis-3-hexen-1-ol. Studies on optimizing these biosynthesis reactions provide insights into the industrial applications of related compounds (Chiang, Chang, & Shieh, 2003).
Wine Aroma Enhancement
In winemaking, the analysis of compounds like S-3-(Hexan-1-ol)-Glutathione in grapes aids in enhancing the aromatic qualities of wine. This research highlights the importance of related compounds in flavor and aroma development in viticulture (Kobayashi et al., 2010).
Safety and Hazards
The safety information for “3-(Aminomethyl)hexan-1-ol” includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.
properties
IUPAC Name |
3-(aminomethyl)hexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-7(6-8)4-5-9/h7,9H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVNJRJCLPXNQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B1374058.png)



![2-Bromo-5-[(2-fluorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1374063.png)

![3-Bromo-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1374071.png)

![8-(Benzo[d]oxazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1374075.png)
